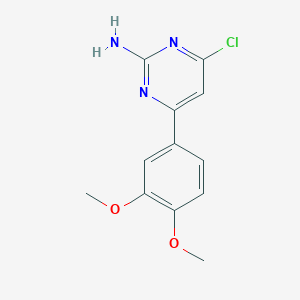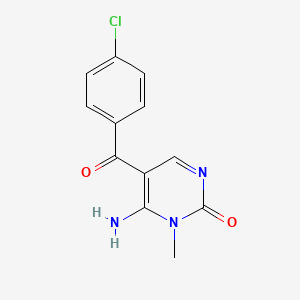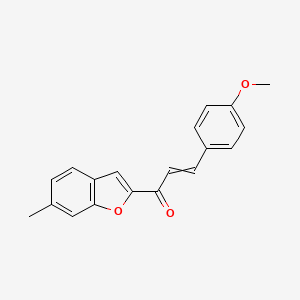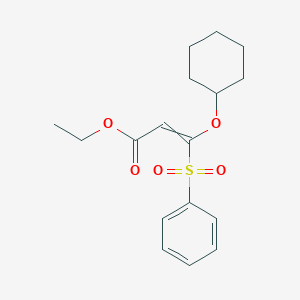![molecular formula C12H15NO4 B12594012 N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide CAS No. 650628-80-1](/img/structure/B12594012.png)
N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide is an organic compound that features a dioxolane ring attached to a phenyl group, which is further connected to a methoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The phenyl group is then introduced via a substitution reaction, followed by the attachment of the methoxyacetamide group through an amide formation reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly reductants such as glucose in alkaline medium has been explored to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of dioxane derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, zinc in acidic medium, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Dioxane derivatives.
Reduction: Amino or hydroxyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in polyvinyl chloride.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the phenyl and methoxyacetamide groups may interact with biological targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Shares the dioxolane ring and phenyl group but differs in the presence of a diazene oxide moiety.
4-(1,3-Dioxolan-2-yl)phenylboronic acid: Contains the dioxolane ring and phenyl group but has a boronic acid functional group.
Ketoconazole: Features a dioxolane ring and is used as an antifungal agent.
Uniqueness: N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide is unique due to its combination of the dioxolane ring, phenyl group, and methoxyacetamide moiety, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic effects make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
650628-80-1 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C12H15NO4/c1-15-8-11(14)13-10-4-2-9(3-5-10)12-16-6-7-17-12/h2-5,12H,6-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
WYNOIRRIYZFXLC-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)NC1=CC=C(C=C1)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
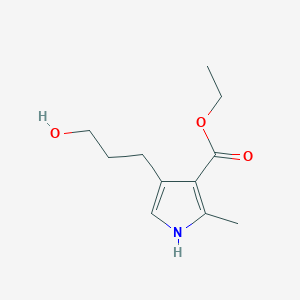
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
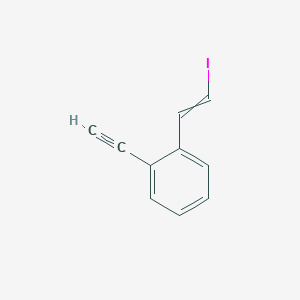
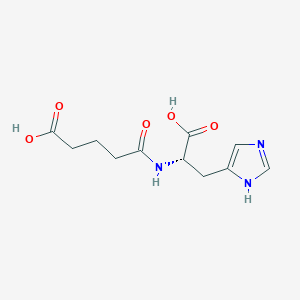
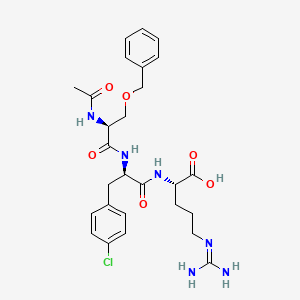
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
